2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from plants, fungi, and bacteria. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.
Mode of Action
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.
Biochemical Pathways
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.
Pharmacokinetics
Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid would need further investigation.
Result of Action
The molecular and cellular effects of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.
Action Environment
The action, efficacy, and stability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin-3-acetic acid: Similar structure but lacks the additional hydroxyl group at the 8-position.
6,7-Dihydroxy-4-methylcoumarin: Similar structure but hydroxyl groups are at different positions.
Uniqueness: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of hydroxyl groups at both the 7 and 8 positions, which enhances its antioxidant and radical scavenging properties compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGFCYJOHAJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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